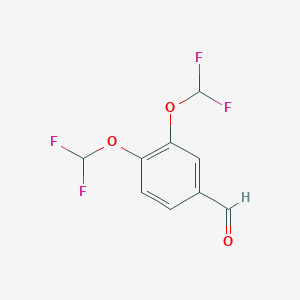

3,4-Bis(difluoromethoxy)benzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-bis(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)3-7(6)16-9(12)13/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHURZAZBKLMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561105 | |

| Record name | 3,4-Bis(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127842-54-0 | |

| Record name | 3,4-Bis(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Advanced Organic Synthesis and Pharmaceutical Chemistry

3,4-Bis(difluoromethoxy)benzaldehyde serves as a crucial building block in the synthesis of complex organic molecules. The difluoromethoxy (-OCHF2) group, a bioisostere of the methoxy (B1213986) group, imparts unique physicochemical properties to the parent molecule. These properties include increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, which are highly desirable in the design of new therapeutic agents. nih.govnih.govresearchgate.net The strategic incorporation of fluorine-containing moieties like the difluoromethoxy group can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. ikprress.orgresearchgate.netmdpi.com

In pharmaceutical chemistry, this compound is instrumental in the synthesis of a variety of biologically active molecules. Notably, it is a key intermediate in the preparation of selective phosphodiesterase-4 (PDE4) inhibitors. These inhibitors are being investigated for the treatment of a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The aldehyde functional group of this compound provides a reactive handle for a wide array of chemical transformations, allowing for the construction of diverse molecular architectures. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 127842-54-0 |

| Molecular Formula | C9H6F4O3 |

| Molecular Weight | 238.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not explicitly available |

| Melting Point | Not explicitly available |

Historical Context of Fluorinated Benzaldehyde Derivatives in Chemical Research

The journey of fluorinated benzaldehyde (B42025) derivatives is deeply rooted in the broader history of organofluorine chemistry, which began in the 19th century. wikipedia.org The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who prepared fluoromethane. wikipedia.org However, the highly reactive and hazardous nature of elemental fluorine posed significant challenges to early researchers. numberanalytics.com

A pivotal moment in the synthesis of aromatic fluorine compounds was the development of the Balz-Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into an aromatic ring. nih.gov This opened the door for the synthesis of a wide range of fluorinated aromatic compounds, including fluorinated benzaldehydes.

The mid-20th century saw a surge in interest in organofluorine compounds, driven by their applications in materials science (e.g., Teflon) and the development of fluorinated pharmaceuticals. researchgate.net The first fluorinated drug to be marketed was Florinef acetate (B1210297) in 1954. nih.gov This marked a turning point, and since then, the incorporation of fluorine into drug molecules has become a common strategy in medicinal chemistry. nih.govresearchgate.net

Fluorinated benzaldehydes, as versatile synthetic intermediates, have played a crucial role in this evolution. They have been utilized in the synthesis of numerous pharmaceuticals and agrochemicals, where the fluorine atom or fluorine-containing groups are used to modulate the biological activity and physicochemical properties of the target molecules. mdpi.com The development of new and more efficient fluorination and difluoromethoxylation techniques continues to expand the accessibility and utility of these important building blocks. nih.govrsc.org

Current Research Gaps and Future Perspectives for 3,4 Bis Difluoromethoxy Benzaldehyde Studies

Electrophilic Aromatic Substitution Reactions of this compound

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of the two difluoromethoxy substituents and the aldehyde group. These groups dictate the regioselectivity of electrophilic aromatic substitution reactions.

The nitration of this compound has been shown to proceed with high regioselectivity. When subjected to nitrating conditions (a mixture of nitric acid and sulfuric acid) at a temperature of 5–10 °C, the reaction yields a single primary product. Research indicates that the nitration of this compound (21) leads exclusively to the formation of 3,4-bis(difluoromethoxy)-6-nitrobenzaldehyde (22). This reaction is notable for the absence of ipso-substitution products, where the aldehyde group would be replaced by the nitro group. The high selectivity is attributed to the directing effects of the substituents on the aromatic ring.

| Reactant | Reaction Conditions | Product | Observations |

|---|---|---|---|

| This compound (21) | HNO₃, H₂SO₄, 5–10 °C | 3,4-Bis(difluoromethoxy)-6-nitrobenzaldehyde (22) | Formation of a single product; no ipso-substitution observed. |

The regiochemical outcome of electrophilic aromatic substitution reactions on a substituted benzene (B151609) ring is determined by the nature of the substituents already present. Substituents that donate electron density to the ring are typically activating and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups are generally deactivating and direct incoming electrophiles to the meta position.

The difluoromethoxy (OCHF₂) group is considered to be an ortho- and para-directing group. This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions. This resonance effect outweighs the electron-withdrawing inductive effect of the two fluorine atoms.

In the case of this compound, the two difluoromethoxy groups at positions 3 and 4, along with the aldehyde group at position 1, collectively influence the position of electrophilic attack. The aldehyde group is a deactivating, meta-directing group. The difluoromethoxy group at position 4 will strongly direct an incoming electrophile to its ortho position (position 5) and to a lesser extent its para position (which is occupied by the aldehyde). The difluoromethoxy group at position 3 will direct to its ortho positions (positions 2 and 4) and its para position (position 6). The observed formation of 3,4-bis(difluoromethoxy)-6-nitrobenzaldehyde indicates that the directing effect of the difluoromethoxy group at position 3 to its para position is the dominant influence in the nitration reaction.

Oxidative Transformations of the Aldehyde Moiety in this compound

The aldehyde functional group is readily susceptible to oxidation, typically yielding a carboxylic acid. This transformation is a common and synthetically useful reaction in organic chemistry.

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3,4-bis(difluoromethoxy)benzoic acid. While specific literature detailing the oxidation of this compound is not prevalent, the transformation is a standard organic reaction. A common method for this type of oxidation involves the use of an oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification. Another approach is the use of hydrogen peroxide, which is considered a greener oxidizing agent. For example, a similar compound, 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde, is known to undergo oxidation to produce 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. This suggests that standard oxidation protocols would be effective for the conversion of this compound.

| Starting Material | General Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂) | 3,4-Bis(difluoromethoxy)benzoic acid |

Reductive Transformations of the Aldehyde Moiety

The aldehyde group can be easily reduced to a primary alcohol. This is a fundamental transformation in organic synthesis, providing access to a different class of compounds with distinct chemical properties.

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3,4-bis(difluoromethoxy)phenyl)methanol. This transformation can be readily achieved using a variety of reducing agents. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at or below room temperature. The borohydride reagent delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde, which, after an aqueous workup, results in the formation of the alcohol. Other reducing agents, such as lithium aluminum hydride (LiAlH₄), would also be effective but are much more reactive and less selective than sodium borohydride. Catalytic hydrogenation is another viable method for this reduction.

| Reactant | Common Reducing Agent | Product |

|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | (3,4-Bis(difluoromethoxy)phenyl)methanol |

Nucleophilic Reactivity and Derivatization

The presence of the aldehyde group in this compound provides a key site for nucleophilic attack. This reactivity allows for a variety of chemical transformations, leading to a diverse range of derivatives.

Nucleophilic Substitution Reactions Involving Derivatives of this compound

While direct nucleophilic aromatic substitution on the benzene ring of this compound is not commonly reported, derivatives of this compound can undergo such reactions. The electron-withdrawing nature of the difluoromethoxy groups can activate the aromatic ring towards nucleophilic attack, particularly if a suitable leaving group is present.

Detailed research findings on specific nucleophilic substitution reactions of derivatives of this compound are not extensively available in publicly accessible scientific literature. However, the principles of nucleophilic aromatic substitution (SNAr) suggest that derivatives with a leaving group (e.g., a halogen) ortho or para to the activating difluoromethoxy groups would be susceptible to substitution by various nucleophiles.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of a Halogenated Derivative

| Nucleophile | Potential Product | Reaction Conditions (Hypothetical) |

| Methoxide (CH₃O⁻) | Methoxy-substituted derivative | Basic conditions, polar aprotic solvent |

| Ammonia (NH₃) | Amino-substituted derivative | High pressure and temperature |

| Thiophenoxide (C₆H₅S⁻) | Phenylthio-substituted derivative | Polar aprotic solvent |

Note: This table is based on general principles of SNAr reactions and does not represent experimentally verified data for derivatives of this compound due to a lack of specific literature.

Condensation Reactions and Schiff Base Formation with this compound

A significant and well-documented reaction of this compound is its condensation with primary amines to form Schiff bases (imines). scispace.comjetir.orgwjpsonline.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. libretexts.org The formation of the carbon-nitrogen double bond (azomethine group) is a key transformation. jetir.org

The reaction is typically catalyzed by either an acid or a base. wjpsonline.com The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the stable imine product. scispace.com

General Reaction Scheme:

C₉H₆F₄O₃ + R-NH₂ ⇌ C₉H₅F₄O₂(N-R) + H₂O

(this compound + Primary Amine ⇌ Schiff Base + Water)

While specific studies detailing a wide range of Schiff bases derived from this compound are limited, the general reactivity of benzaldehydes in such condensations is well-established. The reaction conditions can be optimized by adjusting the solvent, temperature, and catalyst to achieve high yields of the desired Schiff base.

Table 2: Examples of Schiff Base Formation from Substituted Benzaldehydes (Illustrative)

| Aldehyde | Amine | Product (Schiff Base) | Reaction Conditions |

| Benzaldehyde | Aniline | N-Benzylideneaniline | Ethanol, reflux |

| 4-Nitrobenzaldehyde | p-Toluidine | 4-Nitro-N-(4-methylbenzylidene)aniline | Acetic acid catalyst, ethanol |

| 3-Ethoxy-2-hydroxybenzaldehyde | o-Phenylenediamine | Bis(3-ethoxy-2-hydroxybenzylidene)-1,2-phenylenediamine | Ethanolic solution, reflux rsc.org |

Note: This table illustrates the general nature of Schiff base formation. Specific experimental data for this compound with various amines would require dedicated laboratory investigation.

The resulting Schiff bases containing the 3,4-bis(difluoromethoxy)phenyl moiety are of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the difluoromethoxy groups.

Spectroscopic and Advanced Analytical Characterization of 3,4 Bis Difluoromethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insights into the chemical environments of individual atoms. For 3,4-Bis(difluoromethoxy)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous confirmation of its structure.

¹H NMR Analysis of Proton Environments in this compound

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the two difluoromethoxy groups. The aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum, typically around 9.96 ppm. This significant downfield shift is attributed to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.

The protons on the aromatic ring exhibit a more complex pattern due to their distinct chemical environments and spin-spin coupling. The proton at position 5 (H-5) appears as a doublet around 7.42 ppm, while the protons at positions 2 and 6 (H-2, H-6) are observed as a multiplet between 7.76 and 7.78 ppm. The most characteristic signals in the spectrum are those from the two difluoromethoxy (-OCHF₂) groups. These protons appear as triplets due to coupling with the two adjacent fluorine atoms. The spectra show two distinct triplets, one at 6.60 ppm and another at 6.64 ppm, both with a large coupling constant (J) of approximately 72 Hz, which is typical for geminal H-F coupling.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 9.96 | Singlet (s) | - | Aldehyde (CHO) |

| 7.76-7.78 | Multiplet (m) | - | Aromatic (H-2, H-6) |

| 7.42 | Doublet (d) | 8.0 | Aromatic (H-5) |

| 6.64 | Triplet (t) | 72 | Difluoromethoxy (OCHF₂) |

| 6.60 | Triplet (t) | 72 | Difluoromethoxy (OCHF₂) |

¹³C NMR and ¹⁹F NMR for Carbon and Fluorine Environments

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon of the aldehyde group gives a characteristic signal in the far downfield region, at approximately 189.7 ppm. The aromatic carbons appear in the typical range of 121 to 147 ppm. Specifically, signals are observed at 121.5, 122.2, 128.5, 134.2, 142.4, and 147.0 ppm. A key feature of the ¹³C NMR spectrum is the signals for the carbons of the difluoromethoxy groups. These carbons appear as triplets due to the strong one-bond coupling with the two fluorine atoms (¹JCF). The spectrum shows two distinct triplets at 115.2 and 115.4 ppm, each with a large coupling constant of 259 Hz.

¹⁹F NMR spectroscopy would be used to directly observe the fluorine environments. For this compound, one would expect to see two distinct signals, corresponding to the two magnetically non-equivalent difluoromethoxy groups. Each signal would appear as a doublet due to coupling with the adjacent proton (²JHF), further confirming the structure.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 189.7 | Singlet | - | Carbonyl (C=O) |

| 147.0 | Singlet | - | Aromatic (C-O) |

| 142.4 | Singlet | - | Aromatic (C-O) |

| 134.2 | Singlet | - | Aromatic (C-CHO) |

| 128.5 | Singlet | - | Aromatic (C-H) |

| 122.2 | Singlet | - | Aromatic (C-H) |

| 121.5 | Singlet | - | Aromatic (C-H) |

| 115.4 | Triplet (t) | 259 | Difluoromethoxy (OCHF₂) |

| 115.2 | Triplet (t) | 259 | Difluoromethoxy (OCHF₂) |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent band is the strong C=O stretching vibration of the aldehyde group, which appears at approximately 1698 cm⁻¹. The position of this band is indicative of an aromatic aldehyde. The spectrum also shows characteristic bands for the C-O stretching vibrations of the difluoromethoxy groups, typically observed in the region around 1038 cm⁻¹. The C-F stretching vibrations, expected for the difluoromethoxy groups, would also contribute to the spectrum, usually in the 1000-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the aldehyde group can sometimes be seen as weaker bands between 2700 and 2900 cm⁻¹. Other significant bands include those for aromatic C=C stretching vibrations around 1509 cm⁻¹ and various fingerprint region absorptions, such as the one at 794 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1698 | C=O Stretch | Aldehyde |

| 1509 | C=C Stretch | Aromatic Ring |

| 1381 | C-H Bend | Aldehyde |

| 1038 | C-O Stretch | Difluoromethoxy Ether |

| 794 | C-H Bend (Out-of-plane) | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula. For this compound, the molecular formula is C₉H₆F₄O₃. The calculated monoisotopic mass for this formula is 238.0253 Da. HRMS analysis would be expected to yield an experimental mass value that is extremely close to this theoretical value (typically within 5 ppm error). This high degree of accuracy allows for the confident differentiation of the target compound from other potential isomers or compounds with the same nominal mass, thus confirming its elemental composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Impurity and Degradation Product Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential tool for the detection and quantification of trace-level impurities and degradation products. This technique is particularly relevant as this compound is a known impurity in the synthesis of the pharmaceutical drug Roflumilast.

In an LC-MS/MS method, the compound is first separated from the sample matrix by liquid chromatography. It then enters the mass spectrometer, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 239.0331) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID) to produce characteristic product ions. By monitoring specific transitions from the precursor ion to one or more product ions (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS provides exceptional sensitivity and selectivity. This allows for the reliable detection and quantification of this compound at very low concentrations, ensuring the purity and quality of related chemical products.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for separating and quantifying components within a mixture. amazonaws.com High-Performance Liquid Chromatography (HPLC) is particularly vital in pharmaceutical and chemical analysis for its precision and reliability in determining the purity of compounds like this compound. amazonaws.com

The development of a robust HPLC method is essential for accurately assessing the purity of this compound and quantifying any process-related impurities. scielo.br Method development involves optimizing various parameters, including the choice of stationary phase (column), mobile phase composition, and detector selection, based on the physicochemical properties of the analyte, such as its polarity and solubility. amazonaws.com For benzaldehyde (B42025) derivatives and compounds with difluoromethoxy groups, a reverse-phase HPLC method is commonly employed. scielo.brsielc.com

A typical method would utilize a C18 column (e.g., Hypersil ODS) with a gradient elution system. scielo.br The mobile phase often consists of an aqueous component, such as a phosphate (B84403) buffer, and an organic modifier like acetonitrile. scielo.br Detection is commonly performed using a UV spectrophotometer at a wavelength where the analyte and its potential impurities show significant absorbance. scielo.br

Once developed, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure it is reliable, reproducible, and accurate for its intended purpose. amazonaws.com Validation encompasses several key parameters. amazonaws.comresearchgate.net

Table 1: Key Parameters for HPLC Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants. | Resolution between peaks should be greater than 1.5. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. researchgate.net |

| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies on spiked samples. | Mean recovery should be within 97-103%. scielo.brresearchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be less than 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by signal-to-noise ratio (typically 3:1). researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically 10:1). researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results despite minor changes in pH, flow rate, or mobile phase composition. researchgate.net |

Forced degradation studies are also a critical part of validation, helping to identify potential degradation products and demonstrate the stability-indicating nature of the method. scielo.brresearchgate.net

Other Spectroscopic and Crystallographic Methods for Material Characterization

Beyond chromatography, a suite of spectroscopic and crystallographic techniques is employed to elucidate the structural and physical properties of this compound.

UV-Visible spectroscopy is a valuable tool for characterizing aromatic aldehydes by analyzing their electronic transitions. Unsubstituted benzaldehyde exhibits two characteristic absorption bands: a strong band around 248 nm attributed to the π-π* transition of the aromatic ring and a weaker band around 283 nm corresponding to the n-π* transition of the carbonyl group. researchgate.netnist.gov

The introduction of substituents on the benzene (B151609) ring can significantly alter the absorption spectrum. The two difluoromethoxy groups in this compound are expected to act as auxochromes, causing a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzaldehyde. This is consistent with observations for other substituted benzaldehydes, where hydroxyl or methoxy (B1213986) groups enhance absorption intensity and shift the maximum absorption wavelength (λmax). nist.gov

Table 2: UV Absorption Maxima for Benzaldehyde and Analogues

| Compound | λmax (nm) | Transition Type | Solvent |

|---|---|---|---|

| Benzaldehyde | ~248 | π-π* | Water |

| Benzaldehyde | ~283 | n-π* | Water |

Data compiled from references researchgate.netnist.gov. The precise λmax for this compound would be determined experimentally but is expected to be higher than that of benzaldehyde due to the electronic effects of the difluoromethoxy substituents.

Solid-state characterization is crucial for understanding the macroscopic properties of a chemical substance, which are governed by its microscopic crystal structure and morphology.

Powder X-ray Diffraction (XRD) is a non-destructive technique used to identify the crystalline phases of a material. ucmerced.edu Every crystalline solid has a unique XRD pattern, which acts as a "fingerprint." units.it An XRD analysis of this compound would confirm its crystalline nature and could be used to identify its specific polymorphic form. The technique involves irradiating a powdered sample with X-rays and measuring the scattering angles of the diffracted beams, which correspond to the spacing between crystal lattice planes as described by Bragg's Law. units.it This method is fundamental for routine batch characterization in pharmaceutical and chemical manufacturing. units.it

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of this compound, SEM would be used to visualize the particle size, shape, and surface morphology of the crystalline powder. nih.gov This information is important as these physical characteristics can influence properties such as flowability and dissolution rate. The technique works by scanning the sample with a focused beam of electrons and detecting the backscattered or secondary electrons to form an image. nih.gov

While this compound itself is not typically studied for fluorescence, its derivatives, particularly Schiff bases, are of significant interest for their potential fluorescent properties. newsama.comsemanticscholar.org Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine. newsama.commediresonline.org

The reaction of this compound with various aromatic amines (such as 1-naphthylamine (B1663977) or 4-amino-1-naphthalenesulfonic acid) would yield a series of Schiff base derivatives. newsama.com Studies on analogous Schiff bases have shown that many exhibit fluorescence, with emission properties that can be highly sensitive to environmental factors such as pH. newsama.comresearchgate.net This pH-dependent fluorescence makes them suitable for applications as fluorescent indicators for monitoring pH changes within specific ranges. newsama.comresearchgate.net The introduction of fluorine atoms into organic molecules can also enhance fluorescence quantum yields. rsc.orgnih.gov Therefore, Schiff bases derived from this compound are promising candidates for the development of novel fluorescent materials. rsc.org

Applications of 3,4 Bis Difluoromethoxy Benzaldehyde in Medicinal Chemistry and Materials Science

Role of 3,4-Bis(difluoromethoxy)benzaldehyde as a Pharmaceutical Intermediate

This compound is a significant building block in the synthesis of complex pharmaceutical molecules. Its unique structure, featuring two difluoromethoxy groups on a benzaldehyde (B42025) scaffold, makes it a valuable precursor for developing targeted therapies, particularly in the realm of inflammatory diseases.

Precursor in Phosphodiesterase 4 (PDE4) Inhibitor Synthesis (e.g., Roflumilast)

This compound plays a notable role in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a key mechanism for treating inflammatory conditions.

The compound is recognized as a known impurity in the manufacturing process of Roflumilast, a potent PDE4 inhibitor used for treating severe chronic obstructive pulmonary disease (COPD). rgcc-international.com It can be formed during the synthesis of Roflumilast's precursors. google.com For instance, in the preparation of 4-Difluoromethoxy-3-hydroxybenzaldehyde from 3,4-dihydroxybenzaldehyde (B13553), over-reaction can lead to the formation of this compound. google.com If not removed, this impurity can be carried through subsequent steps, resulting in a Roflumilast impurity, specifically N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide. google.com

Beyond being an impurity, this compound also serves as a direct starting material for the synthesis of other novel PDE4 inhibitors. Researchers have utilized this aldehyde to prepare diphenylethylene compounds designed to inhibit PDE4, highlighting its application as a key intermediate in the discovery of new therapeutic agents. rgcc-international.com

Development of Anti-inflammatory Agents from this compound Scaffolds

The utility of this compound extends to the broader development of anti-inflammatory agents, primarily through its role in creating PDE4 inhibitors. rgcc-international.com The inhibition of the PDE4 enzyme leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses the activity of various inflammatory cells and mediators. google.com

By serving as a foundational scaffold, this compound enables the synthesis of molecules aimed at treating a range of inflammatory disorders. rgcc-international.com The benzaldehyde functional group provides a reactive site for further chemical modifications, allowing for the construction of more complex drug candidates that can interact effectively with the PDE4 active site. The development of such compounds from this scaffold is a strategic approach in medicinal chemistry to produce new treatments for conditions where inflammation is a key pathological component. rgcc-international.comsemanticscholar.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Difluoromethoxy Groups on Metabolic Stability and Bioactivity

The introduction of fluorine-containing groups is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a molecule. The difluoromethoxy (-OCHF2) groups in this compound have a profound impact on its derivatives' metabolic stability and bioactivity. news-medical.netnih.gov

| Property | Impact of Difluoromethoxy (-OCHF2) Groups | Reference |

|---|---|---|

| Metabolic Stability | Increases due to the strength of the C-F bond, resisting enzymatic degradation. | nih.gov |

| Bioactivity | Modulates electronic properties of the molecule, potentially enhancing binding affinity to the target. | news-medical.net |

| Lipophilicity | Alters lipophilicity, which affects solubility, absorption, and membrane permeability. | nih.govnih.gov |

| Pharmacokinetics | Can lead to improved half-life and overall drug exposure. | nih.gov |

Design and Synthesis of Novel Bioactive Compounds from this compound Scaffolds

The this compound scaffold is a versatile platform for the design and synthesis of novel bioactive compounds. news-medical.net Its aldehyde group serves as a convenient chemical handle for elaboration into a wide array of functional groups and molecular architectures. rgcc-international.com Medicinal chemists utilize this scaffold to systematically explore the chemical space around a particular biological target.

For example, this scaffold has been explicitly used to prepare diphenylethylene compounds intended as PDE4 inhibitors for treating inflammatory disorders, central nervous system disorders, and cancer. rgcc-international.com The synthesis process often involves converting the aldehyde to a different functional group to link it with other molecular fragments, thereby building a library of related compounds. By synthesizing a series of derivatives where different parts of the molecule are systematically varied, researchers can establish a clear SAR. This process helps identify which structural features are essential for potency and selectivity, guiding the rational design of more effective and safer drug candidates. The synthesis of Roflumilast analogues with improved metabolic profiles is another example of how derivatives from related scaffolds are designed to create new PDE4B inhibitors.

Advanced Pharmaceutical Applications of Derivatives

While the primary application of this compound derivatives has been in the development of PDE4 inhibitors for inflammatory diseases, ongoing research has revealed their potential in other advanced therapeutic areas, notably oncology and neurodegenerative diseases.

Derivatives built upon benzaldehyde and related scaffolds are being investigated for their efficacy against cancers that have developed resistance to conventional treatments. For instance, certain benzaldehyde derivatives have been shown to inhibit the growth of therapy-resistant pancreatic cancer cells. The mechanism can involve targeting key signaling proteins, such as 14-3-3ζ, which are crucial for cancer cell survival and plasticity, thereby overcoming treatment resistance. Furthermore, the benzaldehyde core can be incorporated into more complex heterocyclic structures, such as 1,3,4-oxadiazoles, to create potent inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancers.

In the field of neurodegenerative disorders, derivatives that combine a benzaldehyde moiety with other pharmacologically active scaffolds, like benzimidazole, are showing promise. Such hybrid molecules have been synthesized and evaluated as potential treatments for Alzheimer's disease. These compounds have demonstrated potent inhibitory activity against key enzymes implicated in the disease's progression, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The development of such derivatives showcases the versatility of the benzaldehyde scaffold in creating central nervous system-active agents.

| Therapeutic Area | Application/Target | Example Derivative Class | Reference |

|---|---|---|---|

| Oncology | Therapy-Resistant Pancreatic Cancer | Aromatic Benzaldehydes | |

| Oncology | EGFR Inhibition | 1,3,4-Oxadiazole Derivatives | |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibition | Benzimidazole-Benzaldehyde Hybrids | |

| Neurodegenerative Disease | Butyrylcholinesterase (BuChE) Inhibition | Benzimidazole-Benzaldehyde Hybrids |

Synthesis of Hexahydroquinoline Derivatives for Diverse Therapeutic Applications

The benzaldehyde functional group is a cornerstone in the multicomponent Hantzsch synthesis, a classic method for producing dihydropyridines and their derivatives, such as hexahydroquinolines. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their proven anti-inflammatory, antitumor, and antihypertensive properties. nih.gov

A notable application involves the synthesis of hexahydroquinoline-3-carboxylate derivatives, which are analogues of 1,4-dihydropyridines (1,4-DHPs). nih.gov In a representative synthesis, a fluorinated benzaldehyde analogue, 4-(difluoromethoxy)benzaldehyde, is reacted with a 1,3-cyclohexanedione (B196179) derivative and an appropriate alkyl acetoacetate (B1235776) in the presence of ammonium (B1175870) acetate (B1210297). nih.govnih.gov This one-pot reaction efficiently constructs the hexahydroquinoline core. The resulting compounds have been evaluated for their potential as anti-inflammatory agents.

Table 1: Components for Hantzsch Synthesis of Hexahydroquinoline Derivatives

| Component | Role in Synthesis | Example |

|---|---|---|

| Benzaldehyde Derivative | Provides the C4-aryl substituent | 4-(difluoromethoxy)benzaldehyde nih.gov |

| 1,3-Dicarbonyl Compound | Forms part of the heterocyclic ring | Substituted 1,3-cyclohexanediones nih.gov |

| β-Ketoester | Contributes to the dihydropyridine (B1217469) ring | Alkyl acetoacetate nih.gov |

Research into these derivatives has demonstrated measurable biological effects. For instance, selected synthesized compounds were tested for cytotoxicity using the MTT method in 3T3 cell lines to identify candidates with low toxicity for further study. nih.gov Subsequent investigations on these selected compounds revealed their ability to decrease levels of transforming growth factor-beta 1 (TGF-β1), a cytokine involved in inflammation. nih.gov Molecular modeling studies have further suggested a strong binding affinity between these hexahydroquinoline derivatives and TGF-β1, corroborating the experimental findings. nih.gov The incorporation of fluorine-containing groups, such as difluoromethoxy, is a key strategy in designing new derivatives as potential cytotoxic agents against cancer cell lines. benthamscience.com

Exploration of Broader Pharmacological Activities of this compound Analogues (e.g., anti-infectious, anti-cancer)

The 3,4-disubstituted benzaldehyde scaffold is a versatile starting point for developing a wide range of pharmacologically active agents. Analogues of this compound have been instrumental in the discovery of compounds with significant anti-cancer and anti-infectious potential.

The underlying catechol-like structure (3,4-dihydroxybenzene pattern) is a known pharmacophore. Studies on 3,4-dihydroxybenzaldehyde derivatives, for example, have demonstrated significant antitumor activity. nih.gov These compounds were shown to inhibit ribonucleotide reductase and suppress macromolecular synthesis in L1210 murine leukemia cells, with 3,4-dihydroxybenzaldoxime (B1496750) showing potent in vivo antitumor activity. nih.gov This suggests that the core benzaldehyde structure is a viable template for creating antineoplastic agents. The difluoromethoxy groups in this compound serve as bioisosteres for hydroxyl groups, often improving metabolic stability and cell permeability.

Furthermore, the benzaldehyde functional group is readily converted into other structures, such as Schiff bases, which have shown promise in cancer therapy. For instance, a novel Schiff base compound derived from a substituted benzaldehyde demonstrated well-defined anti-cancer activity against breast cancer cells (MCF-7) by blocking cell proliferation. nih.gov Other research has focused on synthesizing antipyrine (B355649) diazenyl benzaldehyde derivatives, which were subsequently investigated for their anti-bacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their cytotoxic effects on cancer cell lines. researchgate.net

Table 2: Pharmacological Activities of Benzaldehyde Analogues

| Compound Class | Pharmacological Activity | Target/Mechanism of Action |

|---|---|---|

| Dihydroxybenzaldehyde Derivatives | Anti-cancer | Inhibition of ribonucleotide reductase nih.gov |

| Hexahydroquinoline Derivatives | Anti-inflammatory, Cytotoxic | Reduction of TGF-β1 levels nih.gov |

| Schiff Base Derivatives | Anti-cancer | Blocks proliferation of MCF-7 breast cancer cells nih.gov |

Emerging Applications in Chemical Biology and Materials Science

Beyond its role in drug discovery, this compound is a valuable building block for creating sophisticated tools for chemical biology research and for developing novel materials with unique properties.

Utilization in Proteomics Research for Investigating Protein Interactions and Modifications

Chemical proteomics is a powerful field that uses small-molecule probes to study protein function and interactions directly in complex biological systems. nih.gov Aldehyde-containing molecules can be functionalized to create such probes. For example, the aldehyde group can be converted into a photo-reactive moiety for photo-affinity labeling (PAL). In a typical PAL experiment, a probe containing a photo-reactive group and a reporter tag (like biotin) is incubated with a cell lysate. nih.gov Upon UV irradiation, the probe covalently crosslinks to interacting proteins. These labeled proteins can then be captured and identified using mass spectrometry, providing a snapshot of the protein "interactome" of the small molecule. nih.gov

While not yet specifically reported for this compound, this methodology has been successfully used with other complex molecules to identify dozens of potential protein interaction partners. nih.gov Such studies reveal how small molecules influence cellular pathways, often beyond their primary targets, by identifying interactions with proteins involved in diverse metabolic processes. nih.gov The unique electronic signature and stability of the difluoromethoxy groups could be leveraged to design highly specific and efficient probes for exploring proteome-wide interactions. This approach allows for the identification of novel protein networks and mediators involved in disease pathogenesis. nih.gov

Development of Novel Materials and Chemical Processes Employing this compound

The synthesis of novel materials with tailored properties is a significant area of chemical research. Specialized benzaldehydes serve as key precursors for materials with interesting optical and electronic properties. For instance, novel benzaldehyde derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been prepared and shown to possess unique fluorescence properties. researchgate.net The electronic nature of the substituents on the benzaldehyde ring can modulate the fluorescence emission spectra of the final material.

The this compound molecule, with its electron-withdrawing difluoromethoxy groups and rigid aromatic core, is a candidate for creating advanced materials. These could include:

Specialty Polymers: Incorporation into polymer backbones could enhance thermal stability and introduce specific dielectric properties.

Fluorescent Probes: Derivatization could lead to new fluorescent materials for use in chemical sensing or biological imaging.

Energetic Materials: While a different class of compound, the rational design of molecules for specific applications, such as low-melting insensitive energetic materials, highlights the importance of synthesizing novel, highly functionalized precursors. nih.gov The stability and density imparted by fluorine atoms are often desirable in this field.

The versatility of the aldehyde group allows for its use in various chemical reactions to build larger, more complex architectures, making this compound a promising starting point for future innovations in materials science.

Impurity Profiling, Stability, and Degradation Studies of 3,4 Bis Difluoromethoxy Benzaldehyde

Identification and Characterization of Process-Related Impurities in Industrial Syntheses

The industrial synthesis of 3,4-Bis(difluoromethoxy)benzaldehyde typically involves the difluoromethylation of 3,4-dihydroxybenzaldehyde (B13553). The most common method utilizes a difluoromethylating agent such as sodium chlorodifluoroacetate in the presence of a base. Potential process-related impurities can arise from starting materials, intermediates, by-products, and reagents used in the synthesis.

Potential Process-Related Impurities:

Unreacted Starting Material: Residual 3,4-dihydroxybenzaldehyde can be present if the reaction does not go to completion.

Mono-difluoromethoxy-hydroxy-benzaldehyde: Incomplete difluoromethylation can result in the formation of two isomeric impurities: 3-(difluoromethoxy)-4-hydroxybenzaldehyde and 4-(difluoromethoxy)-3-hydroxybenzaldehyde.

Over-reaction Products: While less common, impurities from further reactions of the product could potentially be formed under harsh reaction conditions.

Reagent-derived Impurities: Impurities originating from the difluoromethylating agent, such as residual solvents or by-products from its synthesis, may be present. For instance, the use of sodium chlorodifluoroacetate can introduce chloride-containing impurities.

Solvent Adducts: Depending on the solvent used (e.g., DMF, acetonitrile), solvent-related impurities could be formed.

The identification and characterization of these impurities are typically performed using a combination of chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Potential Process-Related Impurities in the Synthesis of this compound

| Impurity Name | Potential Source |

| 3,4-Dihydroxybenzaldehyde | Unreacted starting material |

| 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | Incomplete reaction |

| 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | Incomplete reaction |

| Residual Solvents (e.g., DMF, Acetonitrile) | Reaction medium |

| Inorganic Salts (e.g., Sodium Chloride) | By-products from reagents |

This table is generated based on common synthetic routes and potential side reactions.

Investigation of Chemical Degradation Pathways and Products of this compound

The stability of this compound is a critical factor for its storage and handling. Like other benzaldehyde (B42025) derivatives, it is susceptible to degradation through several pathways.

Oxidation: The aldehyde functional group is prone to oxidation, which can lead to the formation of 3,4-bis(difluoromethoxy)benzoic acid. This process can be accelerated by exposure to air (autoxidation) and certain metal ions. Benzaldehyde itself is known to readily undergo autoxidation to form benzoic acid upon exposure to air at room temperature nih.gov.

Photodegradation: Aromatic aldehydes can be sensitive to light. Photolysis of benzaldehyde can lead to the formation of various products, including benzoic acid and other degradation products resulting from radical reactions researchgate.net. The presence of two electron-donating difluoromethoxy groups on the benzene (B151609) ring may influence the photochemical reactivity of the molecule.

Hydrolysis: The difluoromethoxy groups could potentially undergo hydrolysis under certain conditions, particularly at extreme pH values, to yield the corresponding hydroxybenzaldehyde derivatives and ultimately 3,4-dihydroxybenzaldehyde. However, aryl difluoromethyl ethers are generally considered to be relatively stable.

Table 2: Potential Degradation Products of this compound

| Degradation Product | Degradation Pathway |

| 3,4-Bis(difluoromethoxy)benzoic acid | Oxidation |

| 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | Partial Hydrolysis |

| 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | Partial Hydrolysis |

| 3,4-Dihydroxybenzaldehyde | Complete Hydrolysis |

| Various photolytic by-products | Photodegradation |

This table outlines potential degradation products based on the functional groups present in the molecule.

Strategies for Enhancing the Stability of this compound and its Derivatives

To ensure the integrity and purity of this compound, several strategies can be employed to minimize its degradation.

Control of storage conditions is paramount. This includes:

Inert Atmosphere: Storing the compound under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidative degradation by minimizing its exposure to oxygen.

Protection from Light: Using amber-colored containers or storing the compound in the dark will prevent photodegradation.

Temperature Control: Storage at low temperatures can slow down the rate of all potential degradation reactions.

Use of Antioxidants: The addition of small amounts of antioxidants could potentially inhibit the autoxidation process.

Environmental factors can have a significant impact on the stability of this compound.

Light: As an aromatic aldehyde, the compound is likely susceptible to photodegradation. Exposure to UV or even visible light could initiate photochemical reactions, leading to the formation of colored impurities and a decrease in purity. The specific photolytic pathway would depend on the wavelength of light and the presence of other reactive species.

Humidity: The presence of moisture can facilitate hydrolytic degradation of the difluoromethoxy groups, although this is generally a slow process for aryl difluoromethyl ethers under neutral conditions. High humidity could also potentially accelerate oxidation.

pH: The stability of this compound is expected to be pH-dependent. In strongly acidic or basic conditions, the rate of hydrolysis of the difluoromethoxy groups may be enhanced. The aldehyde group itself can participate in acid- or base-catalyzed reactions. For instance, the Cannizzaro reaction can occur in the presence of a strong base if there are no α-hydrogens, which is the case for this molecule.

Table 3: Summary of the Impact of Environmental Factors on the Stability of this compound

| Environmental Factor | Potential Impact | Recommended Mitigation |

| Light | Photodegradation, formation of colored impurities | Store in dark or amber containers |

| Humidity | Hydrolysis of difluoromethoxy groups, potential for increased oxidation | Store in a dry environment, use of desiccants |

| pH (extremes) | Hydrolysis of difluoromethoxy groups, acid/base catalyzed reactions of the aldehyde | Maintain neutral pH during storage and processing |

This table provides a summary of environmental effects and suggested handling procedures.

Conclusion and Future Directions in Research on 3,4 Bis Difluoromethoxy Benzaldehyde

Synthesis of Key Research Findings and Contributions

Research on 3,4-Bis(difluoromethoxy)benzaldehyde has solidified its position as a crucial intermediate in medicinal chemistry. The primary contribution of this compound lies in its use as a precursor for the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD).

The incorporation of two difluoromethoxy (-OCHF₂) groups onto the benzaldehyde (B42025) scaffold is a strategic design element. The -OCHF₂ group is a bioisostere of methoxy (B1213986) and hydroxyl groups but offers distinct advantages. It enhances metabolic stability by blocking sites susceptible to oxidative metabolism, a common issue with catechol-like structures. This increased stability can lead to improved pharmacokinetic profiles of drug candidates. Furthermore, the lipophilicity and electronic properties introduced by the fluorine atoms can modulate the binding affinity of the final molecule to its biological target. A significant research finding is the role of this compound as a key impurity and intermediate in the synthesis of Roflumilast, an approved anti-inflammatory drug.

The established synthesis for this compound typically involves the reaction of 3,4-dihydroxybenzaldehyde (B13553) with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base like potassium carbonate and a solvent like N,N-Dimethylformamide (DMF).

Table 1: Key Research Contributions of this compound

| Research Area | Key Finding/Contribution | Significance |

|---|---|---|

| Medicinal Chemistry | Serves as a key intermediate for potent PDE4 inhibitors. | Enables the synthesis of advanced drug candidates for inflammatory diseases. |

| Drug Metabolism | The bis(difluoromethoxy) moiety enhances metabolic stability. | Overcomes limitations of metabolically labile catechol groups, improving drug longevity. |

| Pharmaceutical Synthesis | Identified as an intermediate in the synthesis of Roflumilast. | Provides a well-defined synthetic route to a commercially significant therapeutic agent. |

Future Avenues for Synthetic Method Development and Optimization

While the current synthesis of this compound is established, there are several avenues for future development and optimization. A primary goal is to enhance the efficiency, safety, and environmental sustainability of the synthesis.

One promising area is the exploration of novel difluoromethylating reagents that are more reactive and generate fewer byproducts. Furthermore, the development of catalytic methods would be a significant advancement over the current stoichiometric approaches. For instance, transition-metal-catalyzed or organocatalyzed difluoromethoxylation could offer milder reaction conditions and improved yields.

A key challenge in the synthesis is achieving high regioselectivity when starting from 3,4-dihydroxybenzaldehyde, as the two hydroxyl groups have similar reactivity. Future research could focus on developing protecting group strategies or catalytic systems that can selectively functionalize the hydroxyl groups, thereby minimizing the formation of isomeric impurities.

Visible-light photoredox catalysis represents a cutting-edge approach for the formation of C-O bonds and could be adapted for difluoromethoxylation. nih.govnih.govrsc.org This methodology often proceeds under mild, ambient conditions and could provide a greener alternative to traditional methods that require high temperatures. nih.govpkusz.edu.cn

Table 2: Potential Improvements in Synthesis

| Area of Improvement | Proposed Approach | Potential Benefits |

|---|---|---|

| Reagent Efficiency | Development of novel, highly active difluoromethylating agents. | Higher yields, reduced waste, and potentially lower cost. |

| Catalysis | Introduction of transition-metal or photoredox catalytic cycles. | Milder reaction conditions, lower catalyst loading, and improved sustainability. nih.govrsc.org |

| Regioselectivity | Use of advanced protecting group strategies or regioselective catalysts. | Minimized byproduct formation and simplified purification processes. mdpi.com |

| Process Safety | Avoiding harsh reagents and high temperatures. | Enhanced operational safety and reduced environmental impact. |

Prospects for Novel Biological, Pharmacological, and Materials Applications

The proven utility of the 3,4-bis(difluoromethoxy)phenyl moiety in PDE4 inhibitors suggests broader applications in drug discovery. This structural motif can be exploited in the design of inhibitors for other enzyme classes where a catechol-like binding pattern is desired but metabolic instability is a concern. The unique combination of lipophilicity, hydrogen bond donating capacity (from the C-H of the -OCHF₂ group), and metabolic resistance makes it an attractive scaffold for developing new therapeutic agents targeting CNS disorders or cancer, where penetrating the blood-brain barrier and avoiding rapid metabolism are crucial.

Beyond pharmacology, fluorinated organic molecules are of growing interest in materials science. The high polarity and unique electronic properties of the C-F bond can be harnessed to create novel materials. This compound could serve as a monomer or precursor for the synthesis of:

Specialty Polymers: Incorporation into polymer backbones could enhance thermal stability, chemical resistance, and create materials with low surface energy.

Liquid Crystals: The rigid benzaldehyde core combined with the polar difluoromethoxy groups could be used to design new liquid crystalline materials with specific dielectric properties for display technologies.

Organic Electronics: The electron-withdrawing nature of the difluoromethoxy groups could be used to tune the electronic properties of conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Methodological Advancements in Characterization and Computational Studies for this compound

Future research will also benefit from the application of advanced analytical and computational techniques to gain deeper insights into the structure-property relationships of this compound and its derivatives.

Advanced Characterization:

¹⁹F-NMR Spectroscopy: While standard for fluorine-containing compounds, advanced ¹⁹F-NMR techniques, such as two-dimensional correlation experiments (e.g., ¹H-¹⁹F HETCOR), can provide detailed information about the through-space and through-bond interactions of the fluorine atoms. numberanalytics.comnumberanalytics.comwikipedia.org This is critical for understanding the conformational preferences and non-covalent interactions of molecules derived from this aldehyde, which can influence their biological activity.

Solid-State NMR: For crystalline derivatives, solid-state NMR could elucidate the packing arrangements and intermolecular interactions in the solid state, which is valuable for understanding polymorphism in active pharmaceutical ingredients.

Computational Studies:

Density Functional Theory (DFT): DFT calculations can be employed to predict and understand the compound's properties. scispace.comrsc.org This includes calculating the molecular geometry, electronic structure (e.g., HOMO-LUMO energy gap), and vibrational frequencies to aid in the interpretation of IR and Raman spectra. Mapping the molecular electrostatic potential (MEP) can identify regions of electrophilic and nucleophilic character, predicting its reactivity. dntb.gov.ua

Molecular Docking and Dynamics: For derivatives designed as enzyme inhibitors, computational docking can predict binding modes within the target's active site. Molecular dynamics (MD) simulations can then be used to assess the stability of these binding poses over time, providing insights into the key interactions that confer potency and selectivity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, allowing for the early-stage filtering of candidates with poor pharmacokinetic profiles, thus saving time and resources in the drug discovery pipeline. scispace.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dihydroxybenzaldehyde |

| N,N-Dimethylformamide |

| Potassium carbonate |

| Roflumilast |

常见问题

Q. How to design a kinetic study for the oxidation of this compound to its carboxylic acid derivative?

- Methodological Answer : Use NaClO₂ and sulfamic acid in acetic acid as oxidizing agents. Monitor reaction progress via in-situ UV-Vis spectroscopy at λ = 270 nm (aldehyde peak) and 310 nm (carboxylic acid). Arrhenius plots derived from rate constants at 25–60°C elucidate activation energy. Control experiments with radical scavengers (e.g., BHT) confirm non-radical mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。